molecular formula C21H19NO3S B2555143 methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477570-33-5

methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2555143
CAS No.: 477570-33-5
M. Wt: 365.45
InChI Key: ICDDFVPTTXRHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a naphthalene ring, an acetamido group, and a thiophene ring. These structural features suggest that it could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of conjugated systems, which are regions of alternating single and double bonds. These systems can have interesting electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the acetamido group could participate in acylation or substitution reactions, while the thiophene ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the naphthalene and thiophene rings could make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Fluorescent AND Logic Gate

A study by Karak et al. (2013) explored a naphthalene-thiophene hybrid molecule that acts as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This molecule exhibits fluorescence activation upon interaction with these ions, making it useful for intracellular Zn2+ detection under a fluorescence microscope. This application underscores the compound's potential in bioimaging and molecular electronics (Karak et al., 2013).

Catalyst in Organic Synthesis

Mokhtary and Torabi (2017) described the use of nano magnetite (Fe3O4) as a robust catalyst for the synthesis of naphthalene derivatives via a one-pot reaction. This process showcases the compound's role in facilitating efficient organic reactions, highlighting its importance in synthetic organic chemistry (Mokhtary & Torabi, 2017).

Molecular Structural Studies

Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide provided insights into hydrogen bonding, stacking, and halogen bonding interactions. This study aids in understanding molecular stability and interactions, which are crucial in drug design and materials science (Gouda et al., 2022).

Anti-HIV Activity

Hamad et al. (2010) synthesized a series of naphthalene derivatives to evaluate their anti-HIV activity. One compound, in particular, showed potent inhibitory activity against HIV-1, suggesting the potential of such compounds in antiviral drug development (Hamad et al., 2010).

Anaerobic Degradation Pathway

Annweiler et al. (2002) and Meckenstock et al. (2004) conducted studies on the anaerobic degradation of polycyclic aromatic hydrocarbons, including naphthalene. These studies revealed metabolic pathways and specific metabolites indicative of anaerobic degradation, contributing to our understanding of environmental bioremediation processes (Annweiler et al., 2002); (Meckenstock et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Future Directions

The future research directions for this compound could be numerous, depending on its intended use. If it’s a potential drug, further studies could involve testing its biological activity and optimizing its structure for better efficacy .

Properties

IUPAC Name

methyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-25-21(24)19-16-10-5-11-17(16)26-20(19)22-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDDFVPTTXRHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.